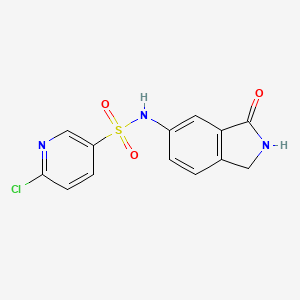![molecular formula C23H31N7O B2960778 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 1171673-98-5](/img/structure/B2960778.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is a sophisticated and intriguing compound used in various fields, including medicinal chemistry and pharmacology. This compound is notable for its unique structure and potential biological activities, which have garnered significant interest from researchers and industrial professionals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide involves multiple steps, starting with the formation of key intermediates. Initially, 4-benzylpiperazine is reacted with a pyrazolo[3,4-d]pyrimidine derivative under controlled conditions to form the core structure. The resulting intermediate is then subjected to further functionalization by introducing the N-(2-ethyl)-3-methylbutanamide moiety through amide bond formation using reagents like coupling agents and catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial production, the process is scaled up with optimized parameters to ensure consistency and efficiency. This includes the use of high-purity starting materials, precise control of reaction temperatures, pressures, and times, as well as advanced purification techniques like crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide can undergo various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might employ reagents like potassium permanganate or chromium trioxide. Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride. Substitution reactions generally use halogenating agents or nucleophiles under appropriate conditions.
Major Products: These reactions often lead to the formation of modified derivatives with different functional groups, potentially enhancing the compound’s biological or chemical properties. For example, oxidation could yield new carboxyl or hydroxyl derivatives, while substitution might introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
In chemistry, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is employed as a building block for creating more complex molecules with potential applications in drug development. In biology, it serves as a tool for studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets. In medicine, its derivatives are explored for potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities. In the industry, it finds use in the development of novel materials and compounds with enhanced physical and chemical properties.
Mécanisme D'action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its mechanism of action often involves the inhibition or activation of these targets, affecting various signaling pathways and cellular processes. For example, it might inhibit a kinase enzyme involved in cell proliferation, leading to reduced cancer cell growth.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide stands out due to its unique structural features and versatile reactivity. Similar compounds include analogs with slight modifications in the piperazine or pyrazolo[3,4-d]pyrimidine rings, such as different substituents or functional groups, which might alter their biological activity and specificity.
Such analogs include:
1H-pyrazolo[3,4-d]pyrimidine derivatives with various alkyl or aryl substitutions
Piperazine derivatives with different benzyl groups or heterocyclic moieties
Propriétés
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-18(2)14-21(31)24-8-9-30-23-20(15-27-30)22(25-17-26-23)29-12-10-28(11-13-29)16-19-6-4-3-5-7-19/h3-7,15,17-18H,8-14,16H2,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLSNFMXKAZMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)

![8-cyclopentyl-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960701.png)




![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)
![N-cyclohexyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2960713.png)
![N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline](/img/structure/B2960714.png)
![N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2960716.png)
![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2960718.png)
